molecular formula C19H25N3O2 B7353547 (1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine

(1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine

Cat. No. B7353547
M. Wt: 327.4 g/mol
InChI Key: LKHYXNDYGMISRE-GOEBONIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine, also known as PXS-4728A, is a small molecule drug that has been developed for the treatment of type 2 diabetes and other metabolic disorders. PXS-4728A has been shown to have potential therapeutic benefits in preclinical studies, and is currently being evaluated in clinical trials.

Mechanism of Action

The mechanism of action of (1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine is not fully understood, but it is thought to involve the activation of a specific receptor in the body called GPR40. This receptor is involved in the regulation of glucose and lipid metabolism, and activation of GPR40 by this compound may lead to improved insulin sensitivity and glucose uptake in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in preclinical models. Studies have shown that this compound can improve glucose tolerance, increase insulin sensitivity, and reduce body weight in animal models of type 2 diabetes. This compound has also been shown to reduce inflammation and improve lipid metabolism in these models.

Advantages and Limitations for Lab Experiments

One advantage of (1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine for laboratory experiments is its specificity for the GPR40 receptor, which allows for more targeted and precise studies of its effects on glucose and lipid metabolism. However, one limitation of this compound is that it has only been studied in animal models, and its effects in humans are not yet fully understood.

Future Directions

There are several potential future directions for research on (1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine. One area of interest is the development of more potent and selective GPR40 agonists for the treatment of metabolic disorders. Another potential direction is the evaluation of this compound in combination with other drugs for the treatment of type 2 diabetes and other metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on human health.

Synthesis Methods

The synthesis of (1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include cyclohexanone, 4-phenyloxan-4-ylamine, and 1,2,4-oxadiazole. These compounds are reacted together in the presence of various reagents and catalysts to form the final product, this compound.

Scientific Research Applications

(1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine has been the subject of extensive scientific research, particularly in the field of diabetes and metabolic disorders. Preclinical studies have shown that this compound has the potential to improve insulin sensitivity, reduce blood glucose levels, and decrease body weight in animal models of type 2 diabetes.

properties

IUPAC Name

(1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c20-16-8-4-5-14(13-16)17-21-18(22-24-17)19(9-11-23-12-10-19)15-6-2-1-3-7-15/h1-3,6-7,14,16H,4-5,8-13,20H2/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHYXNDYGMISRE-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C2=NC(=NO2)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)N)C2=NC(=NO2)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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